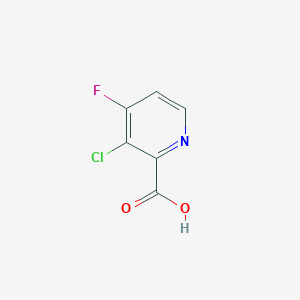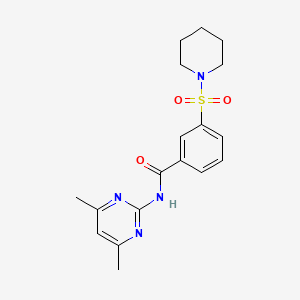![molecular formula C12H12Cl3NO5 B2400573 (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate CAS No. 1260832-02-7](/img/new.no-structure.jpg)
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate typically involves the reaction of 3-methoxyphenol with a suitable carbamoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate.
Reduction: Formation of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism and degradation of carbamates in living organisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may allow for the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal function of the enzyme, resulting in the accumulation of acetylcholine and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-methoxyphenyl) N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamate
- (3-methoxyphenyl) N-[2-(dichloromethyl)-1,3-dioxolan-2-yl]carbamate
- (3-methoxyphenyl) N-[2-(chloromethyl)-1,3-dioxolan-2-yl]carbamate
Uniqueness
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
1260832-02-7 |
|---|---|
Formule moléculaire |
C12H12Cl3NO5 |
Poids moléculaire |
356.58 |
Nom IUPAC |
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate |
InChI |
InChI=1S/C12H12Cl3NO5/c1-18-8-3-2-4-9(7-8)21-10(17)16-12(11(13,14)15)19-5-6-20-12/h2-4,7H,5-6H2,1H3,(H,16,17) |
Clé InChI |
VRFBQNFWNLIHJE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC(=O)NC2(OCCO2)C(Cl)(Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2400490.png)
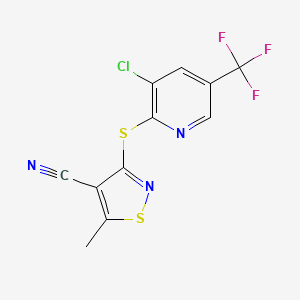
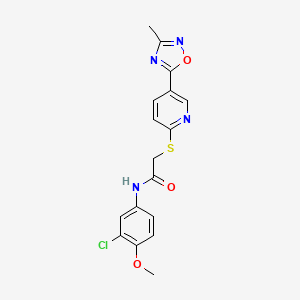
![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
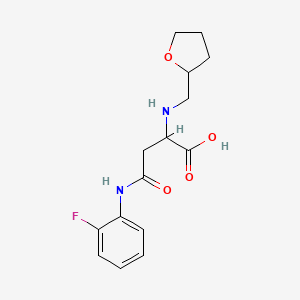
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
![2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2400503.png)
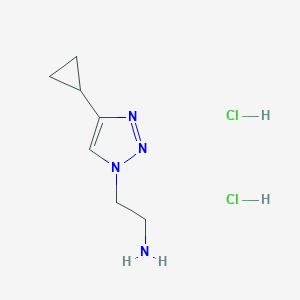
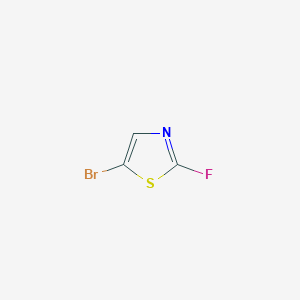

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)

